molecular formula C18H17Cl3FN3O B4842838 4-(2-chloro-4-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide

4-(2-chloro-4-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide

Cat. No.: B4842838
M. Wt: 416.7 g/mol
InChI Key: CZGZYBPILIYLSD-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine to form the benzyl intermediate.

    Acylation Reaction: The benzyl intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(2-chloro-4-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.

    Chemical Biology: The compound is used to study the mechanisms of action of piperazine derivatives.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide
  • 4-(2-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide
  • 4-(2-chloro-4-fluorobenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide

Uniqueness

4-(2-chloro-4-fluorobenzyl)-N-(2,5-dichlorophenyl)-1-piperazinecarboxamide is unique due to the presence of both chloro and fluoro substituents on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-N-(2,5-dichlorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3FN3O/c19-13-2-4-15(20)17(9-13)23-18(26)25-7-5-24(6-8-25)11-12-1-3-14(22)10-16(12)21/h1-4,9-10H,5-8,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGZYBPILIYLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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